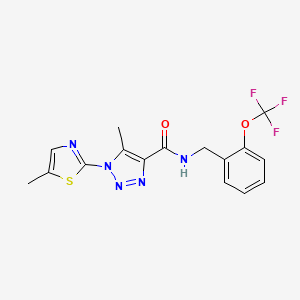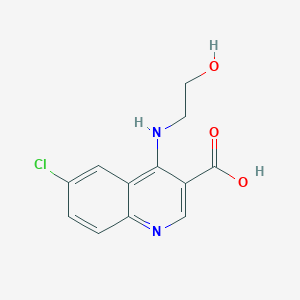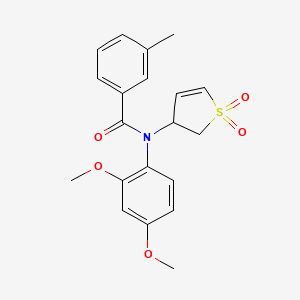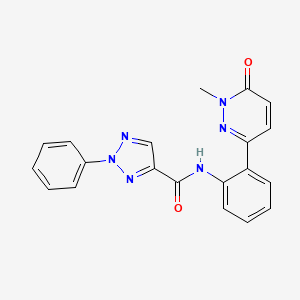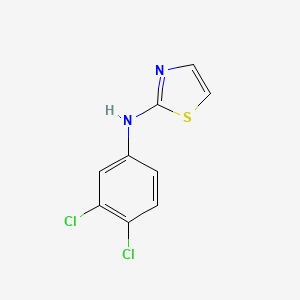![molecular formula C25H23N3O4S B2999037 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-butoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 922679-93-4](/img/structure/B2999037.png)
N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-butoxy-N-(pyridin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is further substituted with a dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl group and a butoxy group . Benzamides and their derivatives are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzene ring provides a planar, aromatic structure, while the dioxolo and thiazol rings introduce heteroatoms (oxygen, sulfur, and nitrogen) into the structure .Chemical Reactions Analysis
Benzamides and their derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions, and participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzene ring would likely make it relatively stable and hydrophobic, while the amide group could participate in hydrogen bonding, potentially increasing its solubility in polar solvents .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
- Synthesis of Novel Heterocyclic Compounds: A study by Patel and Patel (2015) details the synthesis of heterocyclic compounds related to the target chemical, emphasizing their potential in developing new chemical entities for various applications (Patel & Patel, 2015).
Biological Activity and Potential Therapeutic Uses
- Antibacterial and Antifungal Activities: The same study by Patel and Patel (2015) also investigated the antibacterial and antifungal activities of these synthesized heterocyclic compounds, which could have implications for their use in treating infections (Patel & Patel, 2015).
- VEGFR-2 Inhibition for Cancer Treatment: A 2006 study by Borzilleri et al. explored the use of a similar compound as a selective inhibitor of VEGFR-2 kinase activity, potentially useful in cancer therapy (Borzilleri et al., 2006).
Chemical Synthesis and Molecular Docking
- One-Pot Synthesis of Derivatives: Guleli et al. (2019) describe an efficient method for synthesizing related compounds, which is significant for streamlining chemical production processes (Guleli et al., 2019).
- Molecular Docking Studies: Flefel et al. (2018) conducted molecular docking screenings of similar compounds, which is crucial for understanding their potential interactions with biological targets (Flefel et al., 2018).
Potential for Developing Insecticidal Agents
- Insecticidal Applications: A study by Soliman et al. (2020) synthesized and evaluated certain derivatives as potential insecticidal agents against the cotton leafworm, showcasing an agricultural application (Soliman et al., 2020).
Electrochemical Applications
- Electrochromic Polymer Development: Research by Ming et al. (2015) on a related compound, thiadiazolo[3,4-c]pyridine, suggests potential applications in developing novel electrochromic polymers, highlighting its utility in material science (Ming et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-butoxy-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-2-3-10-30-19-8-4-7-18(11-19)24(29)28(15-17-6-5-9-26-14-17)25-27-20-12-21-22(32-16-31-21)13-23(20)33-25/h4-9,11-14H,2-3,10,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNJTJUENNGELW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=CC5=C(C=C4S3)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-amino-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2998954.png)
![N-(4-chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide](/img/structure/B2998959.png)
![Ethyl 3-(4-chlorophenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2998960.png)
![8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2998962.png)

![[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid](/img/structure/B2998966.png)
